molecular formula C11H9N3O3S B1676292 Merbarone CAS No. 97534-21-9

Merbarone

Cat. No.: B1676292
CAS No.: 97534-21-9
M. Wt: 263.27 g/mol
InChI Key: JARCFMKMOFFIGZ-UHFFFAOYSA-N
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Description

Merbarone is a thiobarbituric derivative known for its potent inhibitory effects on topoisomerase II, an enzyme crucial for DNA replication and transcription. This compound has garnered significant attention due to its potential as an anticancer agent, particularly in inhibiting the catalytic activity of topoisomerase II without causing DNA cleavage .

Preparation Methods

Merbarone can be synthesized through a straightforward reaction involving 2-thiobarbituric acid and phenyl isocyanate. The reaction is typically carried out in pyridine at temperatures ranging from 75 to 85°C for about 4 hours, yielding this compound in approximately 64% yield . Industrial production methods follow similar synthetic routes, ensuring high purity and consistency in the final product.

Chemical Reactions Analysis

Merbarone primarily undergoes reactions that involve its functional groups. Key reactions include:

Common reagents used in these reactions include strong acids or bases for hydrolysis and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions but often involve modifications to the phenyl or thiobarbituric moieties.

Scientific Research Applications

Merbarone has been extensively studied for its applications in various fields:

Comparison with Similar Compounds

Merbarone is often compared with other topoisomerase II inhibitors such as etoposide, doxorubicin, and mitoxantrone. While these compounds also target topoisomerase II, they act as “poisons” by stabilizing the DNA-topoisomerase II cleavage complex, leading to increased DNA damage. In contrast, this compound acts as a catalytic inhibitor, blocking the enzyme’s activity without causing DNA cleavage . This distinction makes this compound a valuable tool in studying the different mechanisms of topoisomerase II inhibition and developing new therapeutic agents.

Similar compounds include:

  • Etoposide
  • Doxorubicin
  • Mitoxantrone
  • Aclarubicin

Each of these compounds has unique properties and mechanisms of action, but this compound’s ability to inhibit topoisomerase II without causing DNA cleavage sets it apart .

Properties

IUPAC Name

4,6-dioxo-N-phenyl-2-sulfanylidene-1,3-diazinane-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3S/c15-8(12-6-4-2-1-3-5-6)7-9(16)13-11(18)14-10(7)17/h1-5,7H,(H,12,15)(H2,13,14,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARCFMKMOFFIGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2C(=O)NC(=S)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9031567
Record name Merbarone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9031567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

H2O < 0.1 (mg/mL), C2H5OH < 0.1 (mg/mL), 0.1N HCI <0.1 (mg/mL), DMSO 80 (mg/mL), 0.1N NaOH 5 (mg/mL), CHCl3 < 0.1 (mg/mL), CH3CN < 0.1 (mg/mL), pH 9 buffer < 0.1 (mg/mL), (CH3)2 < 0.1 (mg/mL), TFA < 0.1 (mg/mL), THF 6 (mg/mL)
Record name MERBARONE
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/336628%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

CAS No.

97534-21-9
Record name Merbarone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97534-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Merbarone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097534219
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Merbarone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9031567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MERBARONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YWB9IF596V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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